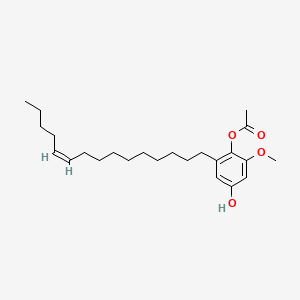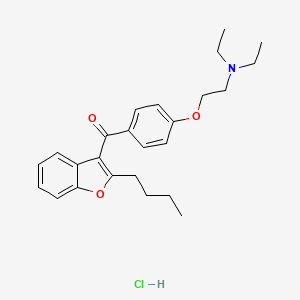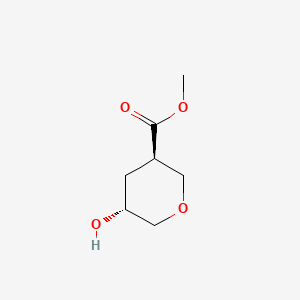
trans-methyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of trans-methyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate is complex, with images of 3-dimensional (3D) molecular structures, molecular surfaces, and molecular orbitals available . These images are generated based on data derived from quantum chemical computations under DFT .Scientific Research Applications
Asymmetric Synthesis
This compound has been used in the asymmetric synthesis of various substances. For instance, it has been used in the synthesis of Idea Leuconoe pheromone and formal syntheses of (+)-(3R,5R)-3-hydroxydecano-5-lactone, verbalactone, and Tolypothrix pentaether .
Biotechnological Applications
Alcohol dehydrogenases (ADHs) catalyze the interconversion between alcohols and aldehydes or ketones. This compound, being an alcohol, can be used in biotechnological applications involving ADHs .
Synthesis of Chiral Alcohols
This compound can be used in the synthesis of chiral alcohols. Chiral alcohols are important in the field of pharmaceuticals and fine chemicals .
Production of Antiviral Properties
Modified compounds like this one need to be phosphorylated by cellular or viral enzymes to exert their biological activity. Some nucleoside analogues with antiviral properties have been developed using this compound .
PET Imaging
This compound has been used in the synthesis of substances for Positron Emission Tomography (PET) imaging of HSV1-TK gene expression .
Synthesis of 2H-Pyrans
2H-Pyrans are structural motifs present in many natural products. This compound can be used as a key intermediate in the construction of these structures .
properties
IUPAC Name |
methyl (3R,5R)-5-hydroxyoxane-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-10-7(9)5-2-6(8)4-11-3-5/h5-6,8H,2-4H2,1H3/t5-,6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDGYINOOUKBLT-PHDIDXHHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(COC1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H](COC1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-methyl 5-hydroxytetrahydro-2H-pyran-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

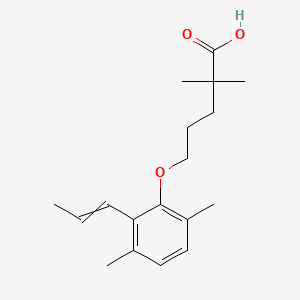




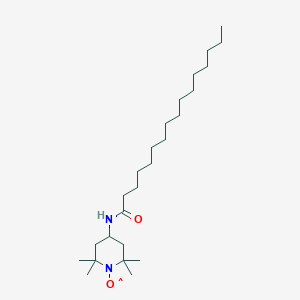
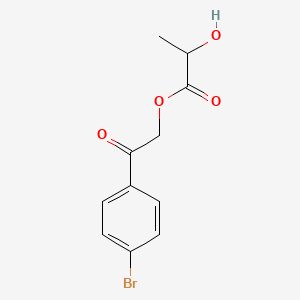

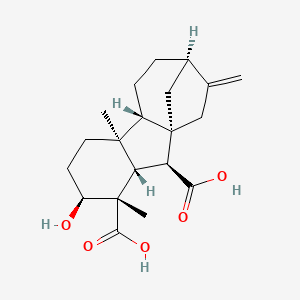
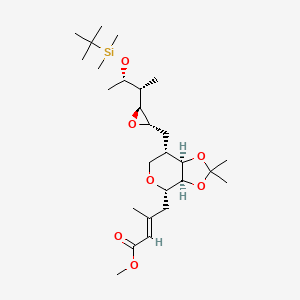
![[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(3-phenylinden-1-ylidene)ruthenium;tricyclohexylphosphane](/img/structure/B566023.png)
